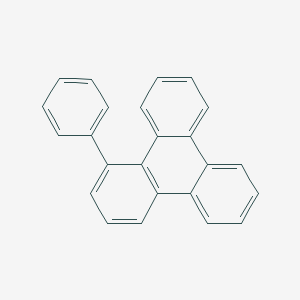

1-Phenyltriphenylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyltriphenylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a flat, rigid molecule consisting of three fused benzene rings and a phenyl group attached to one of the rings. This compound has been studied extensively for its electronic, optical, and photophysical properties, making it an important molecule in the field of materials science.

Mechanism Of Action

The mechanism of action of 1-phenyltriphenylene is not fully understood, but it is believed to be due to its unique electronic and optical properties. It has a high electron mobility and a low reorganization energy, which makes it an efficient charge carrier in organic semiconductors. It also has a high absorption coefficient and a high quantum yield, which makes it an efficient photosensitizer in photovoltaic devices.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-phenyltriphenylene, but it has been shown to be non-toxic and non-carcinogenic in animal studies. However, more research is needed to fully understand its potential effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-phenyltriphenylene is its high purity and stability, which makes it an ideal compound for laboratory experiments. It is also readily available and relatively inexpensive compared to other organic semiconductors. However, its low solubility in common solvents can make it difficult to handle and process, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the research and development of 1-phenyltriphenylene. One direction is the synthesis of new derivatives and analogs with improved properties, such as higher solubility and better charge transport. Another direction is the integration of 1-phenyltriphenylene into more complex organic systems, such as polymer blends and nanocomposites, for improved performance in various applications. Additionally, more research is needed to fully understand the mechanism of action and potential effects on human health, which could lead to new applications in medicine and biotechnology.

Synthesis Methods

The synthesis of 1-phenyltriphenylene can be achieved through different methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method, which involves the reaction of 1,3,5-tribromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base. This method is straightforward, efficient, and yields high purity products.

Scientific Research Applications

1-Phenyltriphenylene has been widely studied for its potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, it has been used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells. In optoelectronics, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. In photovoltaics, it has been used as a sensitizer for the fabrication of dye-sensitized solar cells.

properties

IUPAC Name |

1-phenyltriphenylene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-2-9-17(10-3-1)18-15-8-16-23-21-12-5-4-11-19(21)20-13-6-7-14-22(20)24(18)23/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGQOYPJAJECND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365047 |

Source

|

| Record name | 1-phenyltriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyltriphenylene | |

CAS RN |

16291-40-0 |

Source

|

| Record name | 1-phenyltriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

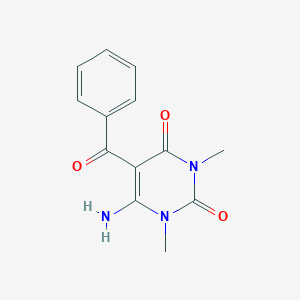

![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)